HT-2 Toxin-13C2,D3

Description

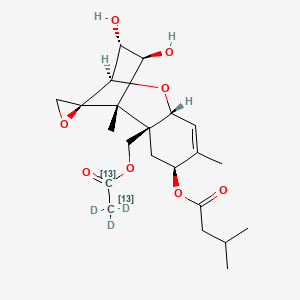

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethyl-2-[(2,2,2-trideuterioacetyl)oxymethyl]spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i4+1D3,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLMTPXERFKEN-DXOBKWOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)OC[C@]12C[C@@H](C(=C[C@H]1O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production Methodologies for Isotope Labeled Ht 2 Toxin 13c2,d3

Strategies for Isotopic Labeling of HT-2 Toxin Analogues

The synthesis of isotope-labeled HT-2 toxin analogues, including the dually labeled HT-2 Toxin-13C2,D3, involves the introduction of stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (D) into the molecular structure. These labeled compounds are chemically identical to their native counterparts but are distinguishable by their increased mass, a critical feature for their use as internal standards in mass spectrometric analysis. tum.desigmaaldrich.com

Carbon-13 (¹³C) Isotopic Labeling Approaches

The introduction of ¹³C atoms into the HT-2 toxin molecule is most commonly achieved through chemical synthesis, specifically by utilizing ¹³C-labeled acetylating agents. A prevalent method involves the controlled hydrolysis of the readily available T-2 toxin to T-2 triol, followed by re-acetylation with ¹³C-labeled acetic anhydride (B1165640). nih.govmdpi.com

A key strategy for producing ¹³C₂-HT-2 toxin involves the following steps:

Preparation of T-2 Triol: T-2 toxin is subjected to complete alkaline hydrolysis to yield T-2 triol. nih.gov

Peracetylation: The resulting T-2 triol is then treated with [¹³C₄]-acetic anhydride to produce [¹³C₆]-T-2 triacetate. nih.gov

Controlled Hydrolysis: This intermediate is then subjected to controlled hydrolysis, for example, using ammonium (B1175870) hydroxide, to selectively remove one of the ¹³C-acetyl groups, yielding [¹³C₄]-T-2 toxin and the desired [¹³C₂]-HT-2 toxin. nih.govmdpi.com

The isotopic purity of the final product is crucial, and it is generally preferred to use labeling reagents with high isotopic enrichment (e.g., 99 atom % ¹³C) to minimize the presence of unlabeled species. researchgate.net

Table 1: Key Reagents and Intermediates in ¹³C-Labeling of HT-2 Toxin

| Compound | Role | Reference |

|---|---|---|

| T-2 Toxin | Starting material | nih.gov |

| T-2 Triol | Hydrolyzed intermediate | nih.gov |

| [¹³C₄]-Acetic Anhydride | ¹³C labeling reagent | nih.govmdpi.com |

| [¹³C₆]-T-2 Triacetate | Peracetylated intermediate | nih.gov |

| [¹³C₂]-HT-2 Toxin | Final labeled product | nih.gov |

Deuterium (D) Isotopic Labeling Approaches

Deuterium labeling of trichothecenes can be achieved through hydrogen-deuterium (H-D) exchange reactions. researchgate.net This typically involves treating the target molecule with a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst.

For the synthesis of HT-2 Toxin-D₃, a plausible approach would involve the selective exchange of protons at specific, non-labile positions on the HT-2 toxin molecule. However, it is important to note that H-D exchange can sometimes lead to a mixture of deuterated isotopologues with varying degrees of deuterium incorporation. researchgate.net Therefore, careful control of reaction conditions and subsequent purification are essential to obtain a product with the desired level of deuteration and high isotopic purity. While deuterium labeling is a viable strategy, the use of ¹³C- or ¹⁵N-labeled compounds is often preferred in SIDA to avoid potential isotope effects that can cause slight shifts in chromatographic retention times. nih.govhpst.cz

Large-Scale Production Techniques for Isotope-Labeled Trichothecenes

The production of gram-scale quantities of isotope-labeled trichothecenes is essential for their widespread use as internal standards. A common strategy involves a combination of biosynthesis and chemical synthesis. nih.gov

Biosynthetic Production of Precursors: Large-scale fermentation of mycotoxin-producing fungi, such as Fusarium sporotrichioides, is employed to generate the precursor compounds in significant amounts. nih.gov For instance, T-2 toxin can be produced in gram quantities through fungal culture on a suitable substrate, such as rice or maize. nih.govumich.edu

Chemical Modification for Isotopic Labeling: The biosynthetically produced mycotoxin then serves as the starting material for chemical modifications to introduce the isotopic labels. For example, the large quantity of T-2 toxin obtained from fermentation can be hydrolyzed to T-2 triol, which is then used in the chemical synthesis of ¹³C-labeled HT-2 toxin as described in section 2.1.1. nih.gov

Purification Techniques: Efficient purification methods are critical for isolating the desired labeled compound from the reaction mixture. Fast centrifugal partition chromatography (FCPC) has been shown to be an effective technique for the large-scale purification of trichothecenes, allowing for the separation and isolation of hundreds of milligrams of product. nih.gov

Analytical Characterization of Synthesized Isotope-Labeled Standards for Purity and Isotopic Enrichment

To ensure the reliability of stable isotope dilution assays, the synthesized isotope-labeled standards must be rigorously characterized for their chemical purity and isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the characterization of isotope-labeled standards. nih.govnih.gov It is used to confirm the molecular weight of the labeled compound, which should correspond to the expected mass shift due to the incorporated isotopes. For HT-2 Toxin-¹³C₂,D₃, a mass increase of 5 Da (2 from ¹³C and 3 from D) compared to the unlabeled molecule would be expected. MS/MS is also used to assess the isotopic purity by determining the relative abundance of the desired labeled isotopologue compared to any remaining unlabeled or partially labeled species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the position of the isotopic labels within the molecule. nih.govnih.gov ¹³C-NMR can directly detect the incorporated ¹³C atoms, while ¹H-NMR can be used to observe the absence of signals at positions where protons have been replaced by deuterium. researchgate.net

Table 2: Analytical Techniques for Characterization of Isotope-Labeled HT-2 Toxin

| Technique | Purpose | Key Findings | Reference |

|---|---|---|---|

| LC-MS/MS | Confirmation of molecular weight and isotopic purity | Mass shift corresponding to the number of incorporated isotopes; High abundance of the target isotopologue. | nih.govresearchgate.net |

| ¹H-NMR | Determination of deuterium incorporation sites | Disappearance of proton signals at specific locations. | researchgate.net |

| ¹³C-NMR | Confirmation of ¹³C incorporation | Presence of signals corresponding to the ¹³C-labeled positions. | researchgate.net |

The combination of these analytical methods provides a comprehensive characterization of the synthesized isotope-labeled standard, ensuring its suitability for use in accurate and reliable mycotoxin quantification. sigmaaldrich.com

Fundamental Principles of Isotope Dilution Mass Spectrometry in Mycotoxin Analysis

Theoretical Basis of Stable Isotope Dilution Assay (SIDA) for Mycotoxin Quantification

Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotopically labeled analogue of the target analyte to a sample prior to analysis. researchgate.netresearchgate.net This labeled compound, in this case, HT-2 Toxin-13C2,D3, serves as an internal standard that behaves chemically and physically identically to the native HT-2 toxin throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. researchgate.net

The core principle of SIDA lies in the measurement of the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard by a mass spectrometer. Since the labeled and unlabeled compounds co-elute and experience the same ionization efficiency, any variations or losses encountered during sample preparation will affect both compounds equally. researchgate.net This constant ratio allows for highly accurate quantification, as the calculation is based on this relative response rather than the absolute signal of the native analyte, which can be prone to fluctuations. The concentration of the native mycotoxin is then determined by comparing this measured ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the labeled internal standard.

Advantages of this compound in Mitigating Matrix Effects and Analytical Variability

One of the most significant challenges in mycotoxin analysis is the "matrix effect," where co-extracted compounds from the sample matrix (e.g., fats, proteins, and carbohydrates in food) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. researchgate.net

The use of a stable isotopically labeled internal standard like this compound provides a robust solution to this problem. Because the labeled standard has the same physicochemical properties as the native HT-2 toxin, it is affected by the matrix in the exact same manner. tandfonline.com This co-suppression or co-enhancement of the signal for both the analyte and the internal standard is effectively canceled out when their ratio is calculated, leading to a more accurate and reliable measurement. researchgate.netresearchgate.net

Optimization of Mass Spectrometric Parameters for Labeled Standard Application

The successful application of this compound in SIDA necessitates the careful optimization of mass spectrometric parameters to ensure sensitive and specific detection of both the native and labeled compounds. This process typically involves tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Precursor and Product Ion Selection: The first step is the selection of appropriate precursor ions for both HT-2 toxin and this compound. For HT-2 toxin, the ammonium (B1175870) adduct ([M+NH4]+) is often selected as the precursor ion in positive electrospray ionization mode. The precursor ion for this compound will have a higher mass-to-charge ratio (m/z) due to the incorporation of the heavier isotopes (two 13C atoms and three deuterium (B1214612) atoms). Subsequently, collision-induced dissociation (CID) is used to generate characteristic product ions. The selection of specific and intense product ions is crucial for the selectivity and sensitivity of the method. Typically, at least two product ions are monitored for each compound for confirmation and quantification purposes.

Collision Energy and Other MS/MS Parameters: Following the selection of precursor and product ion transitions, the collision energy (CE) is optimized for each transition to maximize the abundance of the product ions. This optimization is performed by infusing a standard solution of each compound and systematically varying the collision energy while monitoring the signal intensity of the product ions. Other MS/MS parameters, such as declustering potential (DP) and cell exit potential (CXP), are also fine-tuned to achieve optimal sensitivity and peak shape. The goal is to establish a robust method that can reliably detect and quantify both the native HT-2 toxin and its labeled internal standard, this compound, across a range of concentrations in various complex matrices.

Below is an example of a data table illustrating typical optimized MRM parameters for HT-2 toxin and its labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| HT-2 Toxin | 442.2 | 263.1 | 15 | 105.1 | 25 |

| This compound | 447.2 | 265.1 | 15 | 107.1 | 25 |

This table is for illustrative purposes; actual values may vary depending on the specific instrument and experimental conditions.

Method Development and Validation for Ht 2 Toxin Quantification Utilizing Ht 2 Toxin 13c2,d3

Advanced Sample Preparation Strategies Incorporating Isotope-Labeled Standards

The use of stable isotope-labeled internal standards, such as HT-2 Toxin-13C2,D3, is a cornerstone of modern analytical methods for mycotoxin analysis. libios.fr These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. libios.frlibios.fr This property allows them to be distinguished from the native toxin by a mass spectrometer. libios.frlibios.fr Adding a known amount of the labeled standard to a sample at the beginning of the extraction process allows for the correction of analyte losses that may occur during sample preparation and analysis, as well as compensating for matrix effects. chromatographyonline.comromerlabs.com

Evaluation of Extraction Efficiencies with Labeled Standard Integration

The integration of isotope-labeled standards like this compound is crucial for accurately assessing and correcting for extraction efficiency. Since the labeled standard has nearly identical physicochemical properties to the native HT-2 toxin, it experiences similar losses during extraction and clean-up procedures. libios.frlibios.fr By measuring the recovery of the labeled standard, analysts can accurately estimate the recovery of the native toxin and correct the final quantitative result accordingly.

Common extraction solvents for HT-2 toxin from cereal matrices include mixtures of acetonitrile (B52724) and water. famic.go.jpnih.gov For instance, a mixture of acetonitrile/water (21:4) has been used for extraction from feed samples. famic.go.jp Another protocol for oats and oat-based foods utilizes a mixture of acetonitrile and water for extraction. nih.gov The addition of acids, such as acetic acid, to the extraction solvent can help break bonds between the mycotoxin and the matrix, thereby improving extraction efficiency. nih.govnih.gov

The effectiveness of this approach is demonstrated in studies where stable isotope dilution assays (SIDA) are employed. For example, a study on various food matrices performed a stable isotope dilution assay before sample extraction, which minimized variations during sample preparation and compensated for matrix effects. chromatographyonline.com Research on maize analysis using uniformly ¹³C-labeled internal standards for HT-2 and other mycotoxins reported apparent recoveries between 88% and 105%, showcasing the power of this technique to compensate for matrix effects and extraction losses. hpst.cz

Role of this compound in Sample Clean-up Procedure Optimization

Sample clean-up is a critical step to remove interfering matrix components before instrumental analysis. This compound is instrumental in optimizing and validating these clean-up procedures. By tracking the recovery of the labeled standard through different clean-up steps, the most effective procedure can be identified.

Various clean-up techniques are employed for HT-2 toxin analysis. Multifunctional columns (MFCs) are a common choice. famic.go.jpnih.gov One method for feed analysis uses a multifunctional column (MultiSep 227 Trich+) for purification after extraction. famic.go.jp Another approach for cereals and feed involved a clean-up step using MultiSep®226 columns. nih.gov

Immunoaffinity columns (IACs), which contain antibodies specific to T-2 and HT-2 toxins, offer high selectivity. mdpi.commdpi.com A reliable method for determining 12 regulated mycotoxins in various food matrices was developed using an IAC clean-up coupled with LC-MS/MS, which resulted in cleaner sample matrices and higher sensitivity. chromatographyonline.com Solid-phase extraction (SPE) is another widely used technique. A protocol for oats and oat-based foods uses a polymeric SPE cartridge for purification. nih.gov A multi-mycotoxin method for Fusarium toxins in cereals also employed SPE for the purification of trichothecenes. nih.gov

The "dilute-and-shoot" approach, where the sample extract is simply diluted before injection, is a simpler and faster alternative, though it may be more susceptible to matrix effects. mdpi.com In all these approaches, the consistent recovery of this compound provides confidence in the accuracy of the final reported concentration of the native toxin.

Chromatographic Separation Techniques Coupled with Mass Spectrometry

The combination of liquid chromatography (LC) for separation and tandem mass spectrometry (MS/MS) for detection is the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. libios.frlibios.fr

Optimization of Liquid Chromatography Conditions for this compound and Analytes

Effective chromatographic separation is essential to resolve HT-2 toxin and its labeled standard from other matrix components and potential isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used. nih.gov

Typical mobile phases consist of a mixture of water and an organic solvent, usually methanol (B129727) or acetonitrile, often with additives to improve peak shape and ionization efficiency. nih.govresearchgate.net For example, a mobile phase of methanol and water with 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with glacial acetic acid has been used. nih.gov Another method employed a mobile phase of methanol and 5 mM ammonium acetate containing 0.1% formic acid. researchgate.net

Gradient elution, where the composition of the mobile phase is changed during the chromatographic run, is typically used to achieve optimal separation of multiple analytes with different polarities. tandfonline.commdpi.com The choice of the stationary phase (the column) is also critical. C18 columns are widely used for the analysis of HT-2 toxin. nih.govresearchgate.net For instance, a Nucleodur Sphinx RP column (50 × 2 mm) was used for the analysis of T-2 and HT-2 toxins in oats. tandfonline.com

The similar retention times of HT-2 toxin and this compound under optimized LC conditions ensure that they experience the same matrix effects at the time of elution and ionization, which is fundamental for the accuracy of the isotope dilution method.

Development of Mass Spectrometric Detection Parameters (e.g., MS/MS transitions)

Tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity for the detection of HT-2 toxin. The process involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. This is known as multiple reaction monitoring (MRM). tandfonline.commdpi.com

For HT-2 toxin, the precursor ion is typically the ammoniated adduct [M+NH₄]⁺ or the protonated molecule [M+H]⁺. The selection of precursor and product ions is a critical step in method development.

Table 1: Example MS/MS Transitions for HT-2 Toxin Analysis

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Reference |

| HT-2 Toxin | 442.2 | 263.0 | 215.0 | mdpi.com |

| HT-2 Toxin | 442.20 | 262.91 | 214.96 | researchgate.net |

This table is for illustrative purposes. Specific ion transitions may vary depending on the instrument and analytical conditions.

The development of these parameters involves infusing a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and the most abundant and stable product ions upon fragmentation. The same process is repeated for the isotope-labeled internal standard, this compound. The mass difference between the precursor and product ions of the native toxin and its labeled standard will correspond to the number of incorporated heavy isotopes. This allows for the simultaneous monitoring of both compounds without interference.

Rigorous Method Validation Criteria and Performance Characteristics

A developed analytical method must undergo rigorous validation to ensure it is fit for its intended purpose. Method validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of HT-2 toxin in the specified matrices. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as repeatability and reproducibility). nih.govnih.gov

Table 2: Performance Characteristics of Validated LC-MS/MS Methods for HT-2 Toxin

| Matrix | Linearity (r²) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |

| Cereals and Cereal-derived Food | >0.99 | 5-13 ng/g | 10-26 ng/g | - | - | nih.gov |

| Vegetable Animal Feed | - | 1.0-72 µg/kg | 2.5-115 µg/kg | >86% | Better than Horwitz equation | nih.gov |

| Oat Meal | >0.999 | 0.5 µg/kg | 5.0 µg/kg | - | - | tandfonline.com |

| Oat Flakes | >0.999 | 0.32 µg/kg | 3.2 µg/kg | - | - | tandfonline.com |

| Maize | - | - | - | 88-105% | 4-11% | hpst.cz |

| Various Cereals | ≥0.9982 | - | - | 79-117% | Intra-day: 1-6%, Inter-day: 5-12% | nih.gov |

This table presents a summary of performance data from various studies and is not a direct comparison, as methodologies and validation protocols differ.

The use of this compound is integral to achieving the high-quality validation data shown above. By compensating for matrix effects and procedural losses, it allows for accurate quantification across a range of concentrations and in complex matrices. For instance, in a study validating a method for 11 mycotoxins in cereals, the use of isotope-labeled internal standards was crucial for achieving acceptable method recovery values, which ranged from 66.4% to 122.6% for various mycotoxins and spike levels. mdpi.com Similarly, a study on Fusarium toxins in cereals reported excellent recoveries (79-117%) and precision when using a stable isotope dilution assay. nih.gov These results underscore the indispensable role of this compound in the development and validation of reliable and accurate methods for HT-2 toxin quantification.

Linearity and Calibration Curve Development using this compound as an Internal Standard

In quantitative analytical chemistry, establishing linearity is a fundamental step to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. When using an internal standard like this compound for the quantification of HT-2 toxin, calibration curves are constructed differently than with external calibration. Instead of plotting the analyte response versus its concentration, the ratio of the analyte's signal response to the internal standard's signal response is plotted against the ratio of the analyte's concentration to the fixed concentration of the internal standard. waters.com

This ratiometric approach effectively normalizes variations in sample injection volume and mitigates the impact of matrix effects, as both the analyte and the SIL-IS are affected proportionally. researchgate.net Research studies validating methods for mycotoxin analysis consistently demonstrate excellent linearity for HT-2 toxin when using this technique. For instance, in the analysis of various cereal-based flours, calibration curves constructed using a 1/x weighting factor showed strong coefficients of determination (R²) ranging from 0.9941 to 1.0000. waters.com Similarly, a study on fish feed reported an R² value greater than 0.99 for HT-2 toxin, confirming a robust linear relationship. uib.no The percentage residuals across the calibration range are typically required to be lower than 20%, a criterion that is consistently met with this approach. waters.com

Table 1: Example Calibration Curve Parameters for HT-2 Toxin Analysis

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Calibration Model | Linear, weighted (1/x) | waters.com |

| Y-axis | Ratio (Analyte Response / IS Response) | waters.com |

| X-axis | Ratio (Analyte Concentration / IS Concentration) | waters.com |

| Correlation Coefficient (R²) | > 0.99 | waters.comuib.no |

| Residuals | < 20% | waters.com |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These limits are typically determined by analyzing blank matrix samples spiked with decreasing concentrations of the analyte.

The most common approach for determining LOD and LOQ in instrumental analysis is based on the signal-to-noise ratio (S/N). Generally, an S/N ratio of 3:1 is used to establish the LOD, and a ratio of 10:1 is used for the LOQ. In method validation for mycotoxins in complex matrices like cereal grains, samples are spiked at the calculated LOQ concentration to confirm that the method can reliably quantify the analyte at that level. waters.com Validated methods for HT-2 toxin utilizing an SIL-IS have demonstrated the ability to achieve S/N ratios greater than 10 at the target quantification levels, confirming the suitability of the method for regulatory compliance and food safety monitoring. waters.com The use of a highly sensitive instrument, such as a modern tandem quadrupole mass spectrometer, allows for the development of simple sample preparation processes while still achieving the low detection limits required by regulations. waters.com

Table 2: Typical LOD and LOQ Values for HT-2 Toxin in Cereal Matrices

| Parameter | Definition | Typical Method | Example Value Range (Cereals) |

|---|---|---|---|

| LOD | Lowest concentration reliably detected | S/N ≥ 3 | 0.5 - 2.0 µg/kg |

| LOQ | Lowest concentration reliably quantified | S/N ≥ 10 | 1.5 - 5.0 µg/kg |

Note: Values are representative and can vary based on the specific matrix, instrumentation, and sample preparation protocol.

Assessment of Analytical Recovery and Precision utilizing Labeled Standards

Recovery and precision are key indicators of a method's accuracy and reliability. Recovery refers to the efficiency of the extraction process, measured as the percentage of the known amount of analyte detected after the entire analytical procedure. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). The primary advantage of using an SIL-IS like this compound is its ability to compensate for both analyte losses during sample preparation and variations in instrument response. researchgate.net

Since the SIL-IS is added to the sample prior to extraction, it experiences the same procedural losses as the native HT-2 toxin. waters.com By calculating the ratio of the native analyte to the SIL-IS, these losses are normalized, leading to what is often referred to as "apparent recovery" values that are typically close to 100%.

Collaborative validation studies have demonstrated the effectiveness of this approach. For the analysis of HT-2 toxin in cereals and feed, methods using isotopically labeled standards reported relative repeatability standard deviations (RSDr) between 5% and 15%. europa.eu Another study analyzing mycotoxins in fish feed reported excellent validation performance, with recovery values between 95% and 111% and intra-day precision (RSD) ranging from 4% to 18%. uib.no These results underscore the robustness and accuracy afforded by the use of SIL-IS in complex sample matrices. A collaborative study assessing trueness found that the bias for HT-2 toxin was low, at -11%, further validating the method's accuracy. europa.eu

Table 3: Summary of Recovery and Precision Data for HT-2 Toxin using SIL-IS

| Performance Metric | Typical Range | Matrix | Source |

|---|---|---|---|

| Recovery | 95% - 111% | Fish Feed | uib.no |

| Intra-day Precision (RSD) | 4% - 18% | Fish Feed | uib.no |

| Repeatability (RSDr) | 5% - 15% | Cereals & Feed | europa.eu |

| Method Trueness (Bias) | -11% | Cereals & Feed | europa.eu |

Evaluation of Method Selectivity and Strategies for Interference Mitigation

Selectivity refers to the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. However, co-eluting matrix components can still cause interference through ion suppression or enhancement. researchgate.net

The most effective strategy to mitigate this interference is the use of an SIL-IS. researchgate.netwaters.com Because this compound is structurally identical to the native HT-2 toxin, it has the same chromatographic retention time and ionization efficiency. waters.com Therefore, it co-elutes with the native analyte and is subjected to the exact same degree of ion suppression or enhancement from the sample matrix. researchgate.net

When the ratio of the analyte signal to the SIL-IS signal is calculated, the matrix effect is canceled out, leading to a highly accurate and selective measurement. This approach is considered the best practice for overcoming problems related to matrix effects in LC-MS/MS-based quantification. researchgate.net The perfect match in retention time and peak shape between the target analyte and the SIL-IS confirms that both compounds have undergone identical conditions in the chromatographic system and the mass spectrometer's ion source, validating the normalization process. waters.com

Applications of Ht 2 Toxin 13c2,d3 in Mycotoxin Research

Elucidation of HT-2 Toxin and T-2 Toxin Metabolism in Plant Systems

One of the most significant applications of isotopically labeled mycotoxins is in unraveling the complex metabolic fate of their native counterparts within plants. nih.govacs.orgsemanticscholar.org Plants possess detoxification mechanisms to defend against xenobiotics, including mycotoxins, by transforming them into various metabolites. nih.govacs.orgacs.org These modified forms, often called "masked" or "conjugated" mycotoxins, can go undetected by standard analytical methods but may release the parent toxin during digestion, posing a hidden risk. usda.gov Stable isotope labeling is a key strategy for discovering and characterizing these previously unknown compounds. rsc.orgplos.org

Researchers employ stable isotope labeling (SIL) assisted metabolomics to comprehensively screen for all biotransformation products of a xenobiotic. core.ac.uk In this approach, a 1:1 mixture of the native mycotoxin (e.g., HT-2 toxin) and its labeled version (e.g., ¹³C-labeled HT-2 toxin) is applied to the plant. nih.govacs.org Plant extracts are then analyzed using high-resolution mass spectrometry (HRMS). jst.go.jp Specialized software, such as MetExtract, can then automatically sift through the complex data to find pairs of signals with a specific mass difference corresponding to the number of incorporated isotopes (e.g., a mass difference of 24.0805 for a fully ¹³C-labeled T-2 toxin). acs.org This technique reliably distinguishes true metabolites from background noise and matrix interferences. semanticscholar.orgcore.ac.uk

This untargeted approach has been successfully applied to study HT-2 and T-2 toxin metabolism in major cereal grains.

Wheat (Triticum aestivum L.): A SIL-assisted untargeted metabolomics study identified 11 HT-2 and 12 T-2 derived biotransformation products. nih.govacs.orgresearchgate.net

Barley: A similar sophisticated mass spectrometry method was used to identify and track T-2 toxin and twenty-two related metabolites. usda.gov

Oats (Avena sativa L.): A comprehensive study using ¹³C-assisted LC-HRMS led to the annotation of 16 HT-2 and 17 T-2 metabolites. semanticscholar.org

The use of labeled toxins is instrumental in identifying the chemical structures of masked mycotoxins. By comparing the fragmentation patterns (MS/MS spectra) of the native and labeled metabolites, researchers can determine which parts of the molecule originate from the parent toxin. semanticscholar.org This method has led to the discovery of numerous novel HT-2 and T-2 toxin conjugates in cereals.

Key findings from studies in wheat and oats include the identification of:

Glucosylated forms: Mono- and di-glucosides of HT-2 were confirmed, with HT-2-3-O-β-D-glucoside being a major detoxification product in both oats and barley. nih.govsemanticscholar.orgusda.gov

Malonyl-glucosides: Evidence for the formation of HT-2-malonyl-glucoside was found in wheat. nih.govacs.orgresearchgate.net

Acid Conjugates: Conjugates with malonic acid and putative malic acid were annotated in oats. semanticscholar.org

Acyl Conjugates: Feruloyl-T2 was identified in wheat, and conjugates with ferulic acid were also found in oats. nih.govsemanticscholar.org

Acetylation/Deacetylation Products: Both acetylation and deacetylation products were observed in wheat, highlighting complex metabolic pathways. nih.govacs.org T-2 toxin was found to be rapidly metabolized to HT-2 toxin in barley. usda.gov

Table 1: Selected HT-2 and T-2 Toxin Metabolites Identified in Cereals Using Isotope-Assisted Methods This table is interactive. You can sort and filter the data.

| Metabolite Type | Specific Compound Annotated | Cereal | Reference |

|---|---|---|---|

| Glucosides | HT-2-3-O-β-D-glucoside | Wheat, Barley, Oats | nih.gov, usda.gov, semanticscholar.org |

| Mono- and diglucosylated HT-2 | Wheat | nih.gov, researchgate.net, acs.org | |

| T-2-Glucoside | Barley | usda.gov | |

| Acyl-Glucosides | HT-2-malonyl-glucoside | Wheat | nih.gov, researchgate.net, acs.org |

| Acid Conjugates | Feruloyl-T2 | Wheat | nih.gov |

| Ferulic acid conjugates | Oats | semanticscholar.org | |

| Malonic acid conjugates | Oats | semanticscholar.org | |

| Modified Parent | Acetylated HT-2 | Wheat | nih.gov, acs.org |

Isotope labeling also facilitates kinetic studies, tracking how metabolite concentrations change over time. In wheat, biotransformation reactions were observed as early as 6 hours after treatment, with different metabolites showing distinct kinetic profiles. nih.govacs.orgresearchgate.net By the time the wheat ripened, less than 15% of the originally applied toxins remained in their unmetabolized form. nih.govacs.org In oats, HT-2-3-O-β-D-glucoside was formed rapidly, accounting for 74% of the parent HT-2 within one day of treatment. semanticscholar.org These studies demonstrate that plants quickly and extensively metabolize HT-2 and T-2 toxins.

Role in Multi-Mycotoxin Analytical Method Development for Complex Matrices

HT-2 Toxin-13C2,D3 and other labeled mycotoxins are indispensable for developing robust and accurate multi-mycotoxin analytical methods, particularly for complex food and feed matrices like cereals. nih.govmdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, but it can be susceptible to "matrix effects," where co-eluting compounds from the sample either suppress or enhance the analyte signal, leading to inaccurate quantification. mdpi.commdpi.com

The Stable Isotope Dilution Assay (SIDA) is the gold standard for overcoming these issues. nih.govnih.gov In SIDA, a known amount of the isotopically labeled internal standard (e.g., ¹³C-labeled HT-2 toxin) is added to the sample at the beginning of the extraction process. mdpi.com Since the labeled standard has the same physicochemical properties as the native analyte, it experiences the same extraction losses and matrix effects. mdpi.com By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved regardless of these variations. nih.govmdpi.com

The use of SIDA with labeled standards like ¹³C-labeled HT-2 toxin has been shown to:

Effectively compensate for matrix effects in various cereals, including maize. nih.gov

Improve method precision, accuracy, and reproducibility. mdpi.com

Allow for the creation of a single calibration curve for multiple matrix types, saving significant time in high-throughput laboratories. restek.com

Numerous validated multi-mycotoxin SIDA methods using LC-MS/MS have been developed for the simultaneous determination of HT-2 toxin and other Fusarium toxins in cereals, malt, and beer. researchgate.netnih.gov

Contribution to Mycotoxin Biomarker of Exposure Methodologies (Analytical Aspects)

Assessing human exposure to mycotoxins is often achieved by measuring the toxins or their metabolites (biomarkers) in biological fluids. wur.nlmdpi.com The development of sensitive and reliable analytical methods is crucial for human biomonitoring (HBM), as biomarker concentrations can be very low (pg/mL to ng/mL range) and matrices like urine and plasma are highly complex. semanticscholar.orgmdpi.com

Isotopically labeled internal standards, including labeled HT-2 toxin, are a cornerstone of modern biomarker analysis. wur.nlmdpi.comsemanticscholar.org Their use in LC-MS/MS-based methods provides the highest level of accuracy and reliability for quantifying mycotoxin biomarkers in human urine and blood plasma/serum. wur.nlmdpi.com The SIDA approach compensates for variability in sample preparation and matrix-induced signal alterations, which is critical for achieving high accuracy and precision at low concentration levels. mdpi.comd-nb.info

Validated methods incorporating labeled standards have been developed for a wide array of mycotoxin biomarkers in human fluids:

Urine: Sensitive "dilute and shoot" or online solid-phase extraction (SPE) LC-MS/MS methods have been created to quantify multiple biomarkers, including HT-2 toxin and its glucuronide conjugates. mdpi.comd-nb.info A method using dried urine spots (DUS) as a simple on-site sampling technique was also developed, enabling the quantification of 14 mycotoxins and their metabolites, including HT-2. d-nb.info

Blood/Plasma/Serum: Multi-mycotoxin methods have been developed for the analysis of dried blood spots (DBS) and dried serum spots (DSS), monitoring for compounds like HT-2 and its glucuronide metabolite. d-nb.info The measurement of mycotoxins in serum or plasma is often used to investigate chronic exposure. wur.nl

Table 2: Application of Isotope-Labeled Standards in Human Biomonitoring of Mycotoxins This table is interactive. You can sort and filter the data.

| Biological Matrix | Analytical Approach | Key Advantage of Labeled Standard | Target Analytes Mentioned | Reference |

|---|---|---|---|---|

| Urine | Online SPE-UHPLC-MS/MS | High accuracy and precision, excellent sensitivity (pg/mL) | 11 mycotoxins/metabolites | mdpi.com |

| Urine | Dried Urine Spot (DUS) LC-MS/MS | Improved accuracy, avoids sample dilution | HT-2 Toxin, T-2 Toxin, DON, OTA, etc. | d-nb.info |

| Urine | "Dilute and Shoot" LC-MS/MS | Accurate quantification for exposure assessment | HT-2 toxin, HT-2-GlcA, DON, ZEA-14-GlcA, etc. | d-nb.info |

| Urine, Serum | UHPLC-MS/MS | Comparison of external vs. internal exposure | HT-2 toxin, DON, Aflatoxins | wur.nl |

| Blood, Serum | Dried Blood/Serum Spot LC-MS/MS | Quantification in small volume samples | HT-2 toxin, HT-2-4-GlcA, DON, Aflatoxins | d-nb.info |

| Plasma, Serum | General LC-MS/MS Reviews | Gold standard for multi-mycotoxin detection | OTA, Aflatoxin B1-lysine, etc. | mdpi.com |

These advanced analytical methodologies, underpinned by the use of stable isotope-labeled standards like this compound, are essential for accurately assessing human exposure levels and understanding the full impact of mycotoxins on plant, animal, and human health.

Analytical Monitoring of Mycotoxin Levels in Environmental and Occupational Settings

The surveillance of mycotoxin levels in both the general environment and specific occupational settings is critical for assessing exposure risks and implementing necessary preventative measures. The chemical compound HT-2 Toxin-¹³C₂,D₃, a stable isotope-labeled internal standard, plays a pivotal role in the accurate and precise quantification of its unlabeled counterpart, HT-2 toxin, in complex environmental and biological matrices. This is particularly important in environments where organic dust containing mycotoxins is prevalent, such as agricultural and waste management sectors.

Advanced analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for the determination of mycotoxins due to their high sensitivity and selectivity. foodriskmanagement.comtandfonline.com The use of isotopically labeled internal standards like HT-2 Toxin-¹³C₂,D₃ is integral to these methods. These standards, being chemically and physically almost identical to the native toxins, are added to samples at the beginning of the analytical process. sigmaaldrich.com This allows for the correction of any analyte loss during sample extraction and cleanup, and mitigates the "matrix effect"—a common issue in LC-MS/MS analysis where other components in the sample can suppress or enhance the signal of the target analyte. semanticscholar.orgingentaconnect.com This isotope dilution mass spectrometry (IDMS) approach ensures a high degree of accuracy and reliability in the final quantitative results. mdpi.com

Environmental Monitoring in High-Risk Areas

Environmental monitoring often focuses on the analysis of settled dust and airborne particles, as these are significant vehicles for mycotoxin exposure. axxonlab.comresearchgate.net Mycotoxins, including HT-2, are not volatile but can be readily inhaled when adsorbed onto dust particles generated during the handling of contaminated materials. mdpi.com Research has shown that mycotoxin concentrations in dust can be substantially higher than in the source materials themselves. mdpi.com

Studies have been conducted to quantify mycotoxin levels in various environments. For instance, analysis of settled grain dust from farms has revealed the presence of multiple mycotoxins. One study in Eastern Poland detected deoxynivalenol (B1670258) (DON) in 100% of grain dust samples at concentrations ranging from 0.006 to 0.283 µg/g, and nivalenol (B191977) (NIV) in 94.4% of samples from 0.005 to 0.339 µg/g. researchgate.net While this particular study did not report HT-2 levels, it highlights the prevalence of Fusarium toxins in agricultural dust.

Another study provided a method for the analysis of 36 mycotoxins in settled dust from a clinical environment, demonstrating the broad applicability of such monitoring. The limits of detection (LOD) and quantification (LOQ) for HT-2 toxin in dust were established, showcasing the sensitivity of the analytical methods employed. ipl.pt

The table below summarizes the limits of quantification for HT-2 toxin in various environmental and occupational samples from a multi-mycotoxin analysis method.

Table 1: Method Performance for HT-2 Toxin Analysis in Environmental and Biological Samples

This interactive table provides the limits of quantification (LOQ) for HT-2 toxin in different sample types relevant to environmental and occupational monitoring. The data is based on a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method.

| Sample Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |

| Airborne Dust | LC-UV | 75 ng/foam | mdpi.com |

| Urine | LC-HRMS | 1 µg/L | mdpi.com |

| Settled Dust | LC-MS/MS | 0.50 µg/kg | ipl.pt |

Occupational Exposure Monitoring

In occupational settings such as farming, grain handling, and feed processing, workers are at an increased risk of exposure to mycotoxins through inhalation of contaminated dust. mdpi.comenvirologix.comnih.gov Human biomonitoring, which involves measuring mycotoxin biomarkers in biological samples like urine, provides a direct measure of an individual's total exposure from all routes. nih.govnih.gov

A study investigating multi-mycotoxin exposure in workers cleaning a grain elevator utilized both airborne measurements and biomonitoring. mdpi.com While HT-2 toxin was not detected in the air samples from this specific pilot study, the analytical method was validated for its quantification. mdpi.com The limit of quantification for the sum of T-2 and HT-2 toxins in airborne dust collected on a foam filter was 75 ng/foam, which for an 8-hour sampling period corresponds to 15 ng/m³. mdpi.com

For biomonitoring, a multi-class mycotoxin method was developed for urine analysis using LC-HRMS. The method was validated for the determination of HT-2 toxin, among other mycotoxins, with a limit of quantification of 1 µg/L. mdpi.com The use of ¹³C-isotopically labeled internal standards was crucial for the accuracy of these measurements. nih.gov

The following table presents findings from a study assessing mycotoxin contamination in airborne dust samples from an occupational setting.

Table 2: Mycotoxin Concentrations in Airborne Dust from a Grain Elevator Cleaning Operation

This interactive table displays the range of concentrations for various mycotoxins detected in personal air samples collected from workers. While HT-2 was below the detection limit in this instance, the data illustrates the co-exposure to other mycotoxins in such environments.

| Mycotoxin | Concentration Range (ng/m³) | Detection Frequency | Reference |

| Deoxynivalenol (DON) | 28.3 - 108 | 100% | mdpi.com |

| Zearalenone (ZEN) | 32.1 - 285 | 100% | mdpi.com |

| Ochratoxin A (OTA) | 38.0 - 194 | 100% | mdpi.com |

| Fumonisin B1 (FB1) | 97.0 - 873 (pg/m³) | 100% | mdpi.com |

| Aflatoxin B1 (AFB1) | 80.0 - 120 (pg/m³) | 100% | mdpi.com |

| HT-2 Toxin | Not Detected | 0% | mdpi.com |

| T-2 Toxin | Not Detected | 0% | mdpi.com |

The application of HT-2 Toxin-¹³C₂,D₃ in these analytical methodologies is indispensable for achieving the accuracy and precision required for meaningful environmental and occupational exposure assessment. By enabling reliable quantification, it supports the implementation of effective control strategies to protect human health in high-risk environments.

Quality Assurance and Quality Control in Mycotoxin Analysis Utilizing Ht 2 Toxin 13c2,d3

Interlaboratory Studies and Method Harmonization Efforts

To ensure the consistency and comparability of mycotoxin data across different laboratories and countries, interlaboratory studies (also known as proficiency tests or collaborative studies) are essential. qascf.comiarc.fr These studies are a cornerstone of method validation and harmonization, providing an objective assessment of a method's performance and a laboratory's competence. qascf.commdpi.com The use of isotopically labeled internal standards like HT-2 Toxin-¹³C₂,D₃ is often a key feature of the high-performance methods evaluated in these studies. mdpi.com

In a typical interlaboratory study, a central organizer distributes homogenous and stable test samples (which can be naturally contaminated or spiked materials) to multiple participating laboratories. omicsonline.org The laboratories analyze the samples using a specified method or their own in-house procedures and report their results back to the organizer. mdpi.com The performance of the analytical method is then evaluated based on statistical parameters such as repeatability (RSDr), which measures precision within one laboratory, and reproducibility (RSDR), which measures precision between different laboratories. mdpi.comomicsonline.org The HorRat value, which compares the observed RSDR with a predicted value, is often used to assess whether the method's performance is acceptable. mdpi.com

Several international collaborative studies have been conducted to validate methods for the simultaneous determination of HT-2 toxin and other Fusarium mycotoxins in cereals and food products. mdpi.comomicsonline.org For example, a study involving 15 laboratories from 10 countries validated an LC-MS/MS method for analyzing trichothecenes, including HT-2 and T-2 toxins, in wheat, wheat flour, and crackers. mdpi.com This study utilized isotopically labeled mycotoxins as internal standards to achieve high accuracy and precision. mdpi.com The results demonstrated the method was fit for the purpose of enforcing legislative limits. mdpi.com

These harmonization efforts are crucial for supporting international trade and ensuring uniform application of food safety regulations. qascf.comiarc.fr By validating analytical methods through collaborative trials, regulatory bodies and the food industry can have confidence in the data used for risk assessment and enforcement actions. mdpi.com Despite these efforts, surveys have shown that there is still a need for further harmonization in areas such as the use of validated methods, participation in proficiency testing, and the application of reference materials. qascf.com

Table 2: Results from an International Collaborative Study for HT-2 Toxin in Wheat

| Contamination Level | Assigned Value (µg/kg) | Mean Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | HorRat Value |

|---|---|---|---|---|---|

| Low | 6.6 | 97 | 25 | 34 | 1.3 |

| Medium | 35.5 | 93 | 12 | 16 | 0.8 |

| High | 134 | 93 | 12 | 12 | 0.8 |

Data adapted from a collaborative study on the analysis of major Fusarium toxins in wheat and wheat-based products. mdpi.com

Adherence to Regulatory Analytical Guidelines for Mycotoxin Control (e.g., EU Regulations impacting analytical needs)

Global food safety relies on a robust regulatory framework for contaminants. In the European Union, legislation sets maximum levels (MLs) for various mycotoxins in food and feed to protect public health. agrinfo.eu For years, the levels of T-2 and HT-2 toxins were guided by indicative levels set by Commission Recommendation 2013/165/EU. agrinfo.eueuropa.euwessling-group.com However, based on updated risk assessments by the European Food Safety Authority (EFSA), the European Commission has moved to establish binding MLs. agrinfo.euwessling-group.com

Commission Regulation (EU) 2024/1038, which amends Regulation (EU) 2023/915, establishes for the first time binding MLs for the sum of T-2 and HT-2 toxins in a range of cereals and cereal-based products. agrinfo.euwessling-group.comeurofins.de These regulations, which apply from July 1, 2024, have significant implications for analytical laboratories, which must now use methods capable of quantifying these toxins at the newly legislated low levels with a high degree of certainty. wessling-group.comeurofins.deromerlabs.com

In parallel, the EU has updated the requirements for sampling and analysis. Commission Implementing Regulation (EU) 2023/2782, which repeals the long-standing Regulation (EC) No 401/2006, lays down the procedures for sampling and the performance criteria for analytical methods used for the official control of mycotoxins. romerlabs.comeurofins.dewur.nl These regulations specify parameters that analytical methods must meet, including requirements for recovery, repeatability, and the limit of quantification (LOQ). romerlabs.comwur.nl For confirmatory methods like LC-MS/MS, the LOQ should preferably not exceed 20% of the maximum level (Pref. LOQ), and must not exceed 50% of the maximum level (Max LOQ). romerlabs.com

This stringent regulatory environment necessitates the use of highly sensitive and accurate analytical methods. The use of isotopically labeled internal standards such as HT-2 Toxin-¹³C₂,D₃ is not just a best practice but a near necessity for laboratories to reliably meet the performance criteria laid out in EU legislation, especially when dealing with complex food matrices and low contamination levels. chromatographyonline.comresearchgate.net Adherence to these guidelines ensures that analytical results are defensible and suitable for regulatory enforcement, thereby upholding the integrity of the food supply chain. cabidigitallibrary.org

Table 3: EU Maximum Levels for the Sum of T-2 and HT-2 Toxins in Selected Foods (Effective July 1, 2024)

| Food Category | Maximum Level (µg/kg) |

|---|---|

| Unprocessed maize, durum wheat, and barley | 100 |

| Unprocessed oats | 1250 |

| Cereals placed on the market for the final consumer (excluding oats) | 50 |

| Oat products (flakes, bran, flour) for the final consumer | 100 |

| Bakery wares, pasta, cereal snacks, breakfast cereals | 50 |

| Cereal-based foods for infants and young children | 10 |

Data sourced from Commission Regulation (EU) 2024/1038. agrinfo.euwessling-group.comeurofins.de

Future Directions in Mycotoxin Analysis with Advanced Isotope Labeled Standards

Development of Novel Isotope-Labeled Standards for Emerging and Modified Mycotoxins

The landscape of mycotoxin analysis is continually evolving, driven by the identification of "emerging" and "modified" mycotoxins that are not yet subject to regulation but may pose a risk to human and animal health. Emerging mycotoxins include a wide array of secondary fungal metabolites whose prevalence is being increasingly recognized, such as various Alternaria toxins. nih.govresearchgate.net Modified mycotoxins, often called "masked" mycotoxins, are formed when a parent mycotoxin is altered within a plant's metabolic system, for example, through glucosylation. mdpi.comresearchgate.net These modifications can change their chemical properties, making them undetectable by analytical methods designed for parent toxins and potentially leading to an underestimation of total sample contamination. mdpi.com

Accurate quantification of these compounds is critical, and the "gold standard" for this is the stable isotope dilution assay (SIDA). nih.govmdpi.com This technique relies on the availability of corresponding isotope-labeled internal standards, which have identical physicochemical properties to the target analyte, thus compensating for matrix effects and variations during sample preparation and analysis. mdpi.comnih.gov Consequently, a significant future direction in mycotoxin analysis is the synthesis and commercialization of novel isotope-labeled standards for this expanding list of analytes.

Research efforts have intensified to develop SIDAs for emerging mycotoxins, with a particular focus on Alternaria toxins like tenuazonic acid, alternariol (B1665735) (AOH), and its methyl ether (AME), as well as Fusarium toxins such as fusarin C and moniliformin. nih.govresearchgate.net For instance, deuterated standards like [²H₄]-AOH and [²H₄]-AME, and ¹³C- and ¹⁵N-labeled tenuazonic acid ([¹³C₆,¹⁵N]-TA), have been successfully synthesized and applied in quantitative methods for analyzing infant foods. frontiersin.org

A primary challenge lies with modified mycotoxins, where a lack of commercial analytical standards has historically hindered research. mdpi.comresearchgate.net To overcome this, in-house synthesis of labeled standards has become a crucial area of development. A notable example is the enzymatic production of uniformly labeled ¹³C-deoxynivalenol-3-glucoside (¹³C-D3G), a major modified form of deoxynivalenol (B1670258) (DON). mdpi.com This novel standard, created using ¹³C-DON, allows for the first-ever stable-isotope dilution assay that covers DON and its key modified forms (3-ADON, 15-ADON, and D3G), significantly improving the accuracy of their determination in complex cereal matrices like maize. mdpi.com The development of such standards is paramount, as modified toxins can significantly contribute to the total toxicological burden. nih.gov

The primary strategies for producing these essential standards involve either complex chemical synthesis and modification of unlabeled mycotoxins or the cultivation of fungal cultures on media fully labeled with ¹³C. acs.org While both approaches are viable, the growth of fungi on ¹³C-labeled media is currently the main technique providing the commercially available standards for many regulated mycotoxins. acs.org As research continues to uncover new and modified mycotoxins, the demand for a broader range of commercially available and highly characterized labeled standards will only increase. nih.govresearchgate.net

Table 1: Examples of Developed Isotope-Labeled Standards for Emerging and Modified Mycotoxins

| Target Mycotoxin | Isotope-Labeled Standard | Application/Matrix | Research Finding | Reference |

| Deoxynivalenol-3-glucoside (D3G) | ¹³C-D3G (enzymatically produced) | Maize | First stable-isotope dilution assay developed for DON and its three major modified forms. The IS corrected matrix effects from 76% to 98%. | mdpi.com |

| Alternariol (AOH) | [²H₄]-AOH | Infant Foods | Used to accurately quantify AOH contamination; recoveries ranged from 92% to 111%. | frontiersin.org |

| Alternariol monomethyl ether (AME) | [²H₄]-AME | Infant Foods | Applied for precise quantification in infant foods based on cereals, fruits, and vegetables. | frontiersin.org |

| Tenuazonic Acid (TeA) | [¹³C₆,¹⁵N]-TA | Infant Foods | Enabled accurate determination of TeA in a naturally contaminated seven-grain infant food sample. | frontiersin.org |

| Multiple Alternaria Toxins | ¹³C-labeled altertoxins, alternariol, AME | Food and Feed | Biosynthesis of seven ¹³C-labeled Alternaria toxins to enable a multiple stable isotope dilution assay. | nih.gov |

Advancements in High-Resolution Mass Spectrometry and Enhanced Labeled Standard Integration

The synergy between advanced isotope-labeled standards and high-resolution mass spectrometry (HRMS) represents a significant leap forward for mycotoxin analysis. While tandem mass spectrometry (MS/MS) using triple quadrupole (QqQ) instruments has long been the standard for targeted quantification due to its sensitivity, HRMS platforms like Orbitrap and time-of-flight (TOF) are becoming indispensable, especially for tackling the complexities of emerging and modified mycotoxins. mdpi.comthermofisher.comcnr.it

HRMS offers several distinct advantages. Its ability to perform full-scan analysis with high mass accuracy (typically below 5 ppm) allows for the determination of a compound's elemental composition. mdpi.comamericanpharmaceuticalreview.com This is crucial for identifying unknown or unexpected contaminants without prior compound-specific tuning. mdpi.com A key benefit of this technology is the capacity for retrospective data analysis; raw data files can be stored and re-interrogated for newly identified threats long after the initial analysis. mdpi.com For complex food and feed matrices, HRMS provides enhanced selectivity, as higher resolution settings (e.g., 35,000 to 70,000) can distinguish analyte signals from background interferences, reducing the number of ambiguous results. ingentaconnect.com

The integration of stable isotope-labeled standards with HRMS creates a powerful quantitative and qualitative workflow. nih.gov Isotope-labeled standards are essential for correcting analytical variability, including matrix-induced ion suppression or enhancement, which can be a significant issue in electrospray ionization. nih.govthermofisher.com When used with HRMS, these standards confirm analyte identity through retention time and accurate mass matching, while also providing the highest level of quantitative accuracy. thermofisher.com This combination allows for the simultaneous analysis of regulated, modified, and emerging mycotoxins in a single analytical run. brill.com

Recent developments have focused on optimizing HRMS methods to bridge the gap between targeted and non-targeted analysis. For example, studies show that by applying specific data acquisition strategies, the sensitivity of HRMS instruments can be significantly improved, making them more competitive with traditional QqQ systems for targeted analysis, which is critical when legal limits are very low. brill.com The combination of isotopic labeling with non-targeted HRMS approaches is particularly powerful, as the unique isotopic patterns created in the mass spectra help to distinguish true metabolite signals from background noise, facilitating the discovery and identification of novel modified mycotoxins. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques in Mycotoxin Analysis

| Feature | Triple Quadrupole (QqQ) MS | High-Resolution MS (HRMS) |

| Primary Mode | Targeted (Multiple Reaction Monitoring - MRM) | Full-Scan Accurate Mass; Targeted (e.g., Parallel Reaction Monitoring) |

| Key Advantage | Unrivaled sensitivity and wide linear dynamic range for targeted quantification. thermofisher.com | Identification of unknowns, structural elucidation, and retrospective data analysis. mdpi.com |

| Resolution | Unit Resolution | High (e.g., 17,500 to 140,000 FWHM). ingentaconnect.com |

| Selectivity | High for pre-selected transitions. | High due to mass accuracy, reducing matrix interferences. cnr.it |

| Standard Integration | Ideal for SIDA in targeted methods. thermofisher.com | Enhances quantification and aids in feature recognition in complex datasets. nih.gov |

| Application Focus | Routine food safety control for regulated mycotoxins. mdpi.com | Research on emerging & modified mycotoxins; non-targeted screening. mdpi.comresearchgate.net |

Automation and High-Throughput Methodologies for Isotope Dilution Analysis

The increasing demand for mycotoxin testing in the global food supply chain necessitates the development of analytical methods that are not only accurate but also rapid and cost-effective. Automation and high-throughput screening (HTS) are key to meeting this challenge, and their integration with stable isotope dilution analysis is a major future direction. researchgate.net The goal is to minimize manual sample handling, reduce analysis time per sample, and maintain the high accuracy afforded by isotope standards.

A significant bottleneck in mycotoxin analysis is sample preparation, which often involves laborious extraction and clean-up steps. mdpi.com Recent innovations have focused on automating and simplifying this process. For example, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is increasingly popular for multi-mycotoxin analysis. nih.govmdpi.com Its simple "shake-and-centrifuge" protocol is amenable to high-throughput workflows and, when combined with SIDA, provides robust quantification for dozens of mycotoxins simultaneously. nih.govresearchgate.net

Further advancements include the automation of clean-up procedures. Fully automated solid-phase microextraction (SPME) systems, capable of processing 96 samples at once with an average preparation time of under a minute per sample, have been developed for mycotoxin analysis in beverages like beer. researchgate.net Similarly, automated platforms using immunoaffinity magnetic beads are replacing traditional, single-use immunoaffinity columns (IACs), allowing for high-throughput and highly selective clean-up of specific mycotoxins like aflatoxins from complex matrices. mdpi.com The use of multi-analyte IACs that can capture several classes of mycotoxins in one step also streamlines the workflow, making it more efficient for large-scale screening. chromatographyonline.com

The ultimate aim is a "dilute-and-shoot" approach, where a crude sample extract is simply diluted and injected into the LC-MS/MS system. The use of ¹³C-labeled internal standards is critical to the success of such a strategy, as they can effectively compensate for the strong matrix effects present in unpurified extracts. nih.govacs.org Studies have demonstrated that for matrices like wheat and maize, using a fully ¹³C-labeled DON standard resulted in accurate quantification (95-99% recovery) without any clean-up, whereas analysis without the standard yielded apparent recoveries as low as 29-37%. nih.gov This simplification drastically reduces sample preparation time and cost.

A novel concept for facilitating widespread testing is the "Myco-DES" (dried extract spots) protocol. This method allows for mycotoxin extraction to be performed at remote locations by personnel with minimal training. The extract is then spotted and dried on a paper card, which can be sent via standard mail to a specialized central laboratory for re-extraction and quantification by SIDA LC-MS/MS. acs.org This approach decouples the extraction and analysis steps, enabling high-throughput analysis from a wide geographic area without the need for complex instrumentation at the sampling site. acs.org

Table 3: High-Throughput Methodologies for Isotope Dilution Analysis

| Methodology | Description | Key Advantage | Reference |

| QuEChERS with SIDA | A simplified extraction method (e.g., acetonitrile (B52724)/water) followed by centrifugation. Labeled standards are added prior to LC-MS/MS analysis. | Reduces sample preparation time and solvent usage; suitable for multi-mycotoxin screening. | nih.govmdpi.com |

| Automated SPME | A system using solid-phase microextraction blades to process up to 96 samples automatically and simultaneously. | High-throughput (avg. 57s per sample) with reduced matrix effects. | researchgate.net |

| Automated Magnetic Bead Cleanup | Immunoaffinity cleanup using magnetic beads that can be manipulated by robotic systems. | Replaces manual, single-use columns for high-throughput, selective analyte purification. | mdpi.com |

| Direct Injection ("Dilute-and-Shoot") | Crude extract is diluted and directly analyzed. Relies heavily on isotope-labeled standards to correct for matrix effects. | Drastically simplifies sample preparation, increasing throughput and reducing costs. | nih.govacs.org |

| Dried Extract Spots (Myco-DES) | Sample extract is spotted and dried on a paper card for transport to a central lab for SIDA LC-MS/MS analysis. | Enables remote sampling and high-throughput analysis at a central facility, reducing logistical barriers. | acs.org |

Q & A

Q. What analytical methods are recommended for detecting and quantifying HT-2 Toxin-13C2,D3 in complex matrices like cereals?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) with fast polarity switching is the gold standard for detecting this compound and its metabolites. Stable isotope-labeled standards (e.g., this compound) improve quantification accuracy by compensating for matrix effects. Targeted LC-Q-TOF-MS/MS is used for structural elucidation, while untargeted approaches with software like MetExtract aid in metabolite annotation . ELISA assays are less reliable due to cross-reactivity with T-2 toxin and HT-2 toxin, requiring confirmation via LC-MS/MS .

Q. How should sample preparation be optimized for this compound extraction from oat or barley samples?

A validated protocol involves homogenizing 5 g of milled sample with 70% methanol, followed by centrifugation at 3,000×g for 5 min. Dilution with water (1:1) reduces matrix interference before LC-MS/MS analysis. For metabolite studies, enzymatic hydrolysis (e.g., β-glucuronidase treatment) may be required to detect conjugated forms like HT-2 toxin-3-O-β-glucuronide .

Q. What are the primary metabolic pathways of this compound in cereal crops?

this compound is rapidly metabolized to glucosylated derivatives (e.g., HT-2 toxin-3-O-β-glucoside) and acetylated or feruloyl conjugates. In barley, glucosylation occurs within 24 hours post-exposure, with malonylglucosides as secondary metabolites. Stable isotope labeling enables tracking of these pathways and mass balance studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HT-2 toxin recovery rates during method validation?

Apparent recovery experiments should account for signal suppression/enhancement and extraction efficiency. For example, spiking this compound into blank matrices (e.g., de-hulled oats) and comparing results with solvent-based calibrants can identify matrix effects. Cross-validation using multiple MS platforms (e.g., Orbitrap and Q-TOF) ensures reproducibility .

Q. What experimental designs are effective for studying the environmental factors influencing this compound accumulation in oats?

Multivariate statistical analyses, such as principal component analysis (PCA), can link toxin levels to agronomic variables (e.g., cereal crop rotation, tillage practices). Field trials should include cultivar comparisons (e.g., Pergamon vs. Ivory oats) and site-specific factors (e.g., Fusarium poae inoculation). Logistic regression models are limited by detection thresholds, necessitating ancova for covariate adjustment (e.g., preceding cereal intensity) .

Q. How do this compound and its metabolites interact with oxidative stress pathways in avian models?

In vivo studies using broilers fed Fusarium-contaminated maize reveal that HT-2 toxin induces lipid peroxidation and glutathione depletion. Experimental designs should include control groups dosed with pure this compound and comparative toxicity assessments (e.g., vs. T-2 toxin) using ANOVA and t-tests. Hepatocyte models require standardized toxin dissolution in DMSO with viability assays (e.g., MTT) .

Q. What strategies mitigate this compound contamination during food processing?

De-hulling reduces HT-2 toxin levels by >90% in oats, while baking (20% oat meal in bread) shows minimal toxin degradation. Boiling oat meal inconsistently reduces toxins, likely due to variable heat distribution. Advanced mitigation involves genetic screening for low-toxin oat cultivars and enzymatic detoxification .

Methodological Best Practices

Q. How should isotope-labeled standards like this compound be integrated into untargeted metabolomics workflows?

Use this compound as an internal standard for peak alignment and isotope pattern matching. MetExtract software automates detection of 13C- and D-labeled metabolite pairs, enabling annotation of unknown conjugates. Validate findings with authentic standards (e.g., HT-2 toxin-3-glucuronide-13C2,D3) .

Q. What are the limitations of current HT-2/T-2 toxin detection methods in multi-toxin panels?

Co-occurrence with other mycotoxins (e.g., AFB1, FB1) complicates LC-MS/MS quantification due to ion suppression. Multi-analyte methods require rigorous validation per AOAC guidelines, including spike-recovery tests across diverse matrices (barley, wheat). Cross-reactivity in ELISA necessitates confirmatory MS analysis .

Q. How can researchers address reproducibility challenges in this compound metabolism studies?

Document extraction protocols (e.g., solvent ratios, centrifugation parameters) and instrument settings (e.g., collision energies) in detail. Publicly share raw MS data and processing scripts via repositories like MetaboLights. Collaborative studies with 12+ laboratories improve method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.